molecular formula C9H11Cl2NO B15236199 (1S,2S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL

(1S,2S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL

Cat. No.: B15236199
M. Wt: 220.09 g/mol
InChI Key: YZYFAJNYBKFSES-SSDLBLMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL is a chiral amino alcohol derivative featuring a propan-2-ol backbone substituted with an amino group and a 2,3-dichlorophenyl ring. The compound’s synthesis typically involves stereoselective methods to ensure the (1S,2S) configuration, which is critical for its bioactivity .

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(2,3-dichlorophenyl)propan-2-ol

InChI

InChI=1S/C9H11Cl2NO/c1-5(13)9(12)6-3-2-4-7(10)8(6)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1

InChI Key

YZYFAJNYBKFSES-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C(=CC=C1)Cl)Cl)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)Cl)Cl)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction to yield the desired chiral amino alcohol. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the amine derivative.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

(1S,2S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(2,3-dichlorophenyl)propan-2-OL involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence biochemical pathways related to neurotransmission, enzyme inhibition, or other cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

(1S,2S)-1-Amino-1-(2-Chloro-6-fluorophenyl)propan-2-OL (CAS 1323966-28-4)
  • Structural Differences : Replaces one chlorine atom at the 3-position with fluorine (2-chloro-6-fluorophenyl vs. 2,3-dichlorophenyl).
  • Physicochemical Properties: Molecular Formula: C₉H₁₁ClFNO (vs. C₉H₁₀Cl₂NO for the target compound). Lipophilicity: Fluorine’s lower atomic radius and higher electronegativity reduce steric bulk and may decrease logP compared to dichloro substitution.
  • Bioactivity : Fluorine’s electron-withdrawing effects could alter binding affinity to targets such as fungal cytochrome bc1 complexes, as seen in related fungicides .
[(1S,2S)-2-(2,4-Dimethylphenyl)-1,3-dimethyl-butyl] (2S)-2-[(3-Hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate
  • Structural Differences: Features a dimethylphenyl group and a pyridine-carbonyl-amino propanoate ester, contrasting with the dichlorophenyl and amino alcohol groups of the target compound.
  • Functional Implications : The ester linkage and bulky substituents enhance membrane permeability but may reduce water solubility. This compound is a fungicide targeting complex III in fungal respiration, suggesting the dichlorophenyl variant could share similar mechanisms but with altered potency due to electronic and steric effects .

Backbone and Functional Group Variants

2-Amino-3-(3,4-dichlorophenyl)propanoic Acid Hydrochloride
  • Structural Differences: Propanoic acid backbone (vs. propan-2-ol) and 3,4-dichlorophenyl substitution.
  • Physicochemical Properties :
    • Ionization : The carboxylic acid group ionizes at physiological pH, increasing solubility but reducing blood-brain barrier penetration compared to the alcohol group.
    • Molecular Weight : 270.54 g/mol (vs. ~222.10 g/mol for the target compound).
  • Bioactivity : The 3,4-dichloro configuration may shift binding preferences compared to 2,3-dichloro, as positional isomerism affects steric and electronic interactions with targets .

Coordination Chemistry Analogues

1,3-Bis[N,N-bis(2-picolyl)amino]propan-2-ol
  • Structural Differences: Propan-2-ol core modified with bis-picolylamino groups, enabling metal coordination (e.g., Cu²⁺ in ).
  • Functional Implications: The target compound’s amino alcohol group could similarly coordinate metals, but its dichlorophenyl ring may limit chelation efficiency compared to picolyl donors.

Key Comparative Data

Property Target Compound 2-Chloro-6-Fluoro Analogue Dimethylphenyl Fungicide 3,4-Dichlorophenyl Propanoic Acid
Molecular Formula C₉H₁₀Cl₂NO C₉H₁₁ClFNO C₂₄H₃₀N₂O₅ C₉H₁₀Cl₃NO₂
Molecular Weight (g/mol) ~222.10 215.65 426.51 270.54
Halogen Substitution 2,3-Dichloro 2-Chloro-6-fluoro 2,4-Dimethyl 3,4-Dichloro
Functional Groups Amino alcohol Amino alcohol Pyridine-carbonyl-amino ester Carboxylic acid
logP (Estimated) ~2.5 ~2.0 ~3.8 ~1.5
Bioactivity Potential antifungal Antifungal (inference) Fungicide (Complex III inhibitor) Unclear (research compound)

Research Findings and Implications

  • Stereochemistry : The (1S,2S) configuration is critical for bioactivity, as enantiomeric forms often exhibit reduced efficacy or off-target effects .
  • Halogen Effects: 2,3-Dichloro substitution enhances lipophilicity and may improve binding to hydrophobic enzyme pockets compared to mono-halogenated or fluorinated analogues .
  • Safety Profile : Dichlorophenyl compounds may exhibit higher toxicity than their methyl-substituted counterparts, necessitating rigorous ecotoxicological evaluation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.